An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG15-azide
An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG15-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-azide is a discrete, heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, drug delivery, and the development of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is meticulously designed with three key components: a tert-butyloxycarbonyl (Boc) protected amine, a 15-unit PEG spacer, and a terminal azide group. This unique architecture provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over conjugation strategies.[1][3]
The PEG spacer, being monodispersed with exactly 15 ethylene glycol units, ensures batch-to-batch consistency and a defined molecular weight, which is critical for therapeutic applications.[3] The terminal functional groups—the Boc-protected amine and the azide—offer orthogonal reactivity, allowing for sequential conjugation reactions. The Boc group provides a stable, acid-labile protecting group for the primary amine, while the azide group is a key component for "click chemistry" reactions.
Core Structure and Properties
The chemical structure of Boc-NH-PEG15-azide, systematically named t-Boc-N-Amido-PEG15-Azide, consists of a tert-butyl carbamate (Boc) group linked to a 15-unit polyethylene glycol chain via an amide bond, terminating with an azide (N₃) group.
The Boc group serves as a temporary protecting group for the primary amine. It is stable under a wide range of conditions but can be efficiently removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation, typically through amide bond formation.
The PEG15 spacer is a hydrophilic chain composed of 15 repeating ethylene glycol units. This component is crucial for improving the aqueous solubility and pharmacokinetic properties of the conjugated molecule. It also acts as a flexible, long-chain spacer to reduce steric hindrance between the conjugated moieties.
The azide group is a highly selective and stable functional group that is central to bioorthogonal "click chemistry" reactions. It does not typically react with functional groups found in biological systems, making it ideal for specific ligations in complex environments. The azide participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Full Chemical Name | t-Boc-N-Amido-PEG15-Azide | |
| Synonyms | Boc-PEG15-Azide | |
| Molecular Formula | C₃₇H₇₄N₄O₁₇ | |
| Molecular Weight | 846.97 g/mol | |
| Appearance | Viscous Liquid |
Structural Representation
Caption: Schematic diagram of the Boc-NH-PEG15-azide structure.
Experimental Protocols
Boc-NH-PEG15-azide is a reagent used in multi-step synthesis. Below are generalized protocols for the key reactions involving its functional groups. Researchers must optimize these conditions for their specific substrates.
Boc Group Deprotection to Yield a Free Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be conjugated to molecules containing an activated carboxylic acid (e.g., NHS ester).
Materials:
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Boc-NH-PEG15-azide conjugate
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stir bar, and standard glassware
Methodology:
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Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
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Acid Addition: To the stirring solution, add TFA to a final concentration of 25-50% (v/v).
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Reaction: Stir the mixture at room temperature (20-25 °C) for 30 minutes to 2 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) and will show the expected mass change.
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Work-up (Acidic Salt): Upon completion, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the amine-PEG-azide can often be used directly in subsequent steps.
-
Work-up (Neutral Free Amine): To obtain the free amine, dissolve the residue from step 4 in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine-PEG15-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the terminal azide to a molecule containing a terminal alkyne.
Materials:
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Azide-functionalized PEG linker (e.g., Boc-NH-PEG15-azide)
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Alkyne-functionalized molecule (1-1.5 equivalents)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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A copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
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Appropriate solvent (e.g., a mixture of water and t-butanol, or DMF)
Methodology:
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Reagent Preparation: Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM ligand in DMSO or water.
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Reaction Mixture: In a reaction vessel, dissolve the azide-PEG and alkyne-molecule in the chosen solvent system.
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Catalyst Addition: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules and accelerate the reaction. Add this complex to the main reaction mixture. The final copper concentration is typically 50-250 µM.
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Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 times the concentration of copper).
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Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect from light.
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Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by an appropriate method, such as size-exclusion chromatography (SEC) or dialysis for biomolecules, or column chromatography for small molecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of the azide to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN). This method is ideal for use in living systems or with copper-sensitive molecules.
Materials:
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Azide-functionalized PEG linker (e.g., Boc-NH-PEG15-azide)
-
Strained alkyne (e.g., DBCO)-functionalized molecule (1.5-5 equivalents)
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Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Methodology:
-
Dissolution: Dissolve the azide-PEG linker and the strained alkyne-functionalized molecule in the reaction buffer.
-
Reaction: Mix the components. A 2-5 fold molar excess of one reagent over the other is common to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times are dependent on the specific strained alkyne used.
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Monitoring and Purification: Monitor the reaction's progress via LC-MS or SDS-PAGE for protein conjugates. Purify the final conjugate using a suitable method like SEC or dialysis to remove any excess unreacted starting material.
Application Workflow: PROTAC Synthesis
Boc-NH-PEG15-azide is a valuable tool for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker serves to connect a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase. The workflow illustrates how the orthogonal functionalities of the linker are exploited.
Caption: Workflow for PROTAC synthesis using Boc-NH-PEG15-azide.
